Brinerdine - 55128-93-3

Brinerdine

Catalog Number: EVT-1550136
CAS Number: 55128-93-3
Molecular Formula: C83H104ClN10O20S2-
Molecular Weight: 1661.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  1. Natural Extraction: The traditional method involves extracting reserpine from the roots of the Rauvolfia plant through solvent extraction techniques.
  2. Synthetic Methods: More recent approaches have focused on synthetic pathways that mimic the natural biosynthesis of reserpine. These methods often involve complex organic reactions, including alkylation and reductive amination processes, to construct the necessary molecular framework.

These synthetic routes can vary in yield and purity, often requiring purification steps such as recrystallization or chromatography to isolate Brinerdine effectively.

Molecular Structure Analysis

The molecular structure of Brinerdine can be represented by its chemical formula, which is closely related to that of reserpine. The structure features a complex arrangement of rings and functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C21_{21}H26_{26}N2_2O3_3
  • Molecular Weight: Approximately 354.45 g/mol

The structural analysis reveals multiple functional groups including an indole ring system, which is crucial for its biological activity. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Brinerdine undergoes various chemical reactions that are pivotal for its activity and metabolism:

  1. Hydrolysis: In biological systems, Brinerdine can be hydrolyzed to yield active metabolites that exert antihypertensive effects.
  2. Oxidation: The compound may also undergo oxidation reactions that can modify its pharmacokinetic properties.
  3. Azo Coupling Reactions: In analytical chemistry, Brinerdine can participate in azo coupling reactions for colorimetric assays used in quality control of pharmaceutical formulations.

These reactions are significant for understanding both the therapeutic effects and the stability of Brinerdine in different environments.

Mechanism of Action

The mechanism of action of Brinerdine primarily involves its interaction with neurotransmitter systems in the central nervous system. It acts by inhibiting the uptake of norepinephrine and dopamine, leading to decreased sympathetic outflow from the central nervous system. This results in vasodilation and a subsequent reduction in blood pressure.

  • Neurotransmitter Interaction: By modulating neurotransmitter levels, Brinerdine effectively lowers peripheral resistance and cardiac output.
  • Pharmacodynamics: The onset of action may vary based on dosage forms and individual patient response.

Quantitative data regarding its efficacy can be derived from clinical studies comparing its effects against placebo or other antihypertensive agents.

Physical and Chemical Properties Analysis

Brinerdine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture, necessitating proper storage conditions.

These properties are essential for formulation scientists when developing stable dosage forms for therapeutic use.

Applications

Brinerdine has significant applications in medical science:

  1. Antihypertensive Therapy: Used primarily for managing high blood pressure.
  2. Research Applications: Investigated for potential neuroprotective effects due to its interaction with neurotransmitter systems.
  3. Analytical Chemistry: Employed in colorimetric assays for detecting reserpine levels in pharmaceutical preparations.

The versatility of Brinerdine makes it a valuable compound not only in clinical settings but also in research laboratories exploring new therapeutic avenues.

Introduction to Brinerdine (CDR)

Historical Development of Combination Antihypertensive Therapies

The conceptual foundation for fixed-dose antihypertensive combinations emerged in the 1950s-1960s, driven by the clinical challenge of achieving adequate blood pressure control with single-agent therapies. Early combination strategies recognized that hypertension pathophysiology involves interconnected systems—renin-angiotensin-aldosterone activation, sympathetic nervous system overactivity, and sodium/volume retention [3] [7]. The first generation combinations frequently included reserpine (an alkaloid derived from Rauwolfia serpentina), known for its sympatholytic properties, paired with diuretics like hydrochlorothiazide or clopamide [5].

The landmark Veteran Affairs Cooperative Study in the 1960s provided crucial evidence supporting multi-drug approaches, demonstrating reduced cardiovascular morbidity with triple-therapy combinations [7]. This era saw the introduction of several reserpine-containing formulations, including the triple combination of hydralazine, hydrochlorothiazide, and reserpine, as well as precursors to Brinerdin. By the 1970s, Brinerdin specifically (clopamide + dihydroergocristine + reserpine) was being clinically evaluated in African populations with hypertension, including Ghanaian cohorts, where its efficacy in diverse patient groups was documented [4]. These early trials established a template for later combinations, such as ACE inhibitor/thiazide pairings in the 1980s and ACE inhibitor/calcium channel blocker combinations in the 1990s [7].

Table 1: Evolution of Key Antihypertensive Combination Therapies

DecadeTherapeutic ApproachRepresentative Combinations
1950s-1960sReserpine-based combinationsReserpine + Thiazide Diuretics; Early triple therapies (e.g., Hydralazine + HCTZ + Reserpine)
1970s-1980sVasodilator & Diuretic-centeredBrinerdin (Clopamide + Dihydroergocristine + Reserpine); Beta-blocker + Thiazide
1990s-PresentRAS-focused combinationsACE inhibitor + CCB; ARB + Thiazide; Triple combinations (RASi + CCB + Diuretic)

Pharmacological Composition: Clopamide, Dihydroergocristine, and Reserpine Synergy

Brinerdin’s pharmacological activity stems from the complementary mechanisms of its three constituent compounds:

  • Clopamide (5mg): A sulfonamide-derived diuretic with thiazide-like properties. It inhibits sodium reabsorption in the distal convoluted tubule, promoting natriuresis and reducing plasma volume. Additionally, it induces mild vasodilation through calcium channel modulation and reduces vascular responsiveness to vasoconstrictors like norepinephrine and angiotensin II [1] [5].

  • Dihydroergocristine (0.5mg): A hydrogenated ergot alkaloid acting primarily as a vasodilator. It antagonizes alpha-adrenergic receptors, decreasing peripheral vascular resistance. Unlike non-hydrogenated ergot alkaloids, its hydrogenated form exhibits reduced vasoconstrictive potential and enhanced central anti-adrenergic activity, contributing to lowered sympathetic tone [1] [4].

  • Reserpine (0.1mg): An indole alkaloid that depletes catecholamine stores in peripheral and central adrenergic nerve terminals. It irreversibly inhibits the vesicular monoamine transporter (VMAT), preventing norepinephrine, dopamine, and serotonin uptake into synaptic vesicles. This leads to reduced neurotransmitter release, diminished sympathetic outflow, decreased cardiac output, and peripheral vasodilation [1] [5].

The synergistic interaction between these components allows for enhanced efficacy at lower individual doses than required for monotherapy. Reserpine’s sympatholytic effect counters reflex tachycardia potentially induced by dihydroergocristine’s vasodilation. Simultaneously, clopamide’s diuretic action mitigates sodium retention associated with reserpine and dihydroergocristine. Clinical studies demonstrated this triple combination reduces systolic blood pressure by 23–25 mmHg and diastolic pressure by 18–20 mmHg from baseline—comparable to methyldopa/hydrochlorothiazide combinations but with superior tolerability and patient adherence [1].

Table 2: Pharmacodynamic Targets of Brinerdin Components

ComponentPrimary MechanismSecondary ActionsContribution to Blood Pressure Reduction
Clopamide (5mg)Inhibition of Na+/Cl- cotransporter in DCTCalcium channel modulation; Reduced vascular reactivity↓ Plasma volume; ↓ Peripheral vascular resistance
Dihydroergocristine (0.5mg)Alpha-1 adrenergic receptor blockadeCentral sympatholytic activity↓ Peripheral vascular resistance; ↓ Sympathetic tone
Reserpine (0.1mg)VMAT inhibition → Catecholamine depletionReduced neurotransmitter release↓ Cardiac output; ↓ Peripheral vascular resistance

Regulatory Status and Global Prescription Patterns

Brinerdin’s regulatory approval and clinical utilization exhibit distinct geographical patterns, largely confined to specific regions despite its historical significance. It is currently available under the brand name Brinerdin (or country-specific equivalents) primarily in Croatia, Egypt, and South Africa [2]. This distribution reflects both historical prescribing traditions and regional therapeutic needs, particularly in areas with high hypertension prevalence and resource constraints.

In Sub-Saharan Africa (SSA), where hypertension prevalence and uncontrolled rates are exceptionally high, thiazide/thiazide-like diuretics (including clopamide) and calcium channel blockers form the backbone of antihypertensive therapy [6]. While Brinerdin itself is not among the most frequently prescribed combinations in contemporary SSA practice, its pharmacological principles—particularly the use of low-dose diuretic combinations—align with regional treatment patterns. Audits across four SSA nations revealed that 37–82% of hypertensive patients require two-drug combinations, with ACE inhibitor/ARB + thiazide diuretic (42%) and CCB + thiazide diuretic (36.8%) being most common [6]. Brinerdin represents an earlier iteration of this combinatorial philosophy.

Globally, Brinerdin’s prescription footprint has diminished with the advent of newer antihypertensive classes (e.g., ARBs, superior CCBs) and evidence-based fixed-dose combinations targeting improved metabolic profiles. Modern guidelines prioritize combinations like RAS inhibitors (ACEi/ARB) with CCBs or thiazide/thiazide-like diuretics due to robust outcome data [3] [7] [8]. Nevertheless, Brinerdin remains a viable, cost-effective option in specific markets, particularly where newer agents remain cost-prohibitive. Its regulatory status in high-income countries is largely historical, with no current active marketing in North America or Western Europe [2].

Table 3: Global Regulatory and Prescription Status of Brinerdin

Region/CountryRegulatory StatusPrescription Context
CroatiaApprovedAvailable but not first-line; Used in specific patient groups
EgyptApprovedPart of formulary; Cost-effective option
South AfricaApprovedHistorically used; Limited contemporary use
Sub-Saharan Africa (General)Not widely registeredAligns with diuretic/vasodilator utilization patterns
North America/EuropeNot currently marketedHistorical use only; Superseded by newer combinations

Properties

CAS Number

55128-93-3

Product Name

Brinerdine

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;4-chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide;methanesulfonate;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Molecular Formula

C83H104ClN10O20S2-

Molecular Weight

1661.4 g/mol

InChI

InChI=1S/C35H41N5O5.C33H40N2O9.C14H20ClN3O3S.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);1H3,(H,2,3,4)/p-1/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;9-,10+;/m11../s1

InChI Key

WJNSNWBQNIJBPS-QHUIZQASSA-M

SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-]

Synonyms

Brinerdine
Briserin
clopamide - dihydroergotoxine - reserpine
clopamide, dihydroergotoxine, reserpine drug combination
Kristepin

Canonical SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-]

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.